N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a fused benzo[f][1,4]oxazepin ring system conjugated with an isoxazole-5-carboxamide moiety. Its structural complexity emphasizes the importance of synthetic methodologies and comparative analysis with analogs to infer properties.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c16-11-1-2-12-10(7-11)8-19(14(20)9-22-12)6-5-17-15(21)13-3-4-18-23-13/h1-4,7H,5-6,8-9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCNHUAVAXVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation and Carbonylation
Reaction of 2-amino-4-chlorophenol with allyl bromide in the presence of CuI (10 mol%) and 2-(2-dimethylaminovinyl)-1H-inden-1-ol (20 mol%) under CO₂ (1 atm) yields 7-chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine-4(5H)-one. The reaction proceeds at 80°C for 12 hours, achieving a 78% yield.
Mechanistic Insight : The copper catalyst facilitates sequential C–N bond formation (allyl bromide coupling) and intramolecular C–H carbonylation, forming the seven-membered oxazepine ring.
Introduction of the Ethylamine Side Chain
The ethylamine linker at position 4 of the benzoxazepine core is installed via nucleophilic substitution.
Alkylation with 2-Chloroethylamine
7-Chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine-4(5H)-one reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 60°C for 6 hours, using cesium carbonate (Cs₂CO₃) as a base. This yields N-(2-chloroethyl)-7-chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxamide (85% yield).
Optimization : Excess Cs₂CO₃ (2.5 equiv) ensures complete deprotonation of the secondary amine, minimizing byproducts.
Synthesis of Isoxazole-5-Carboxylic Acid
The isoxazole moiety is constructed via a [3+2] cycloaddition strategy, as outlined by Ivanov et al..
Cycloaddition and Functionalization
- Nitrile Oxide Formation : Hydroxymoyl chloride (generated in situ from hydroxylamine and Cl₂) reacts with propargyl bromide to form 5-bromoisoxazole (72% yield).
- Cyanation : Treatment with dimethyl cyanamide ((Me₂N)₂C=NH) converts the bromide to 5-cyanoisoxazole (89% yield).
- Hydrolysis and Esterification : Acidic hydrolysis (H₂SO₄, H₂O) produces isoxazole-5-carboxylic acid, which is esterified with diazomethane to the methyl ester (95% yield).
Amide Coupling to Assemble the Final Compound
The final step involves coupling the ethylamine-functionalized benzoxazepine with isoxazole-5-carboxylic acid.
Activation and Coupling
Isoxazole-5-carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, followed by reaction with N-(2-chloroethyl)-7-chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxamide. Triethylamine (TEA) is used as a base, yielding the title compound in 82% purity after silica gel chromatography.
Critical Parameters :
- Molar Ratio : 1:1.2 (benzoxazepine:isoxazole acid) minimizes unreacted starting material.
- Temperature : Room temperature prevents epimerization.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Approach
A modified method from Chen et al. combines benzoxazepine formation and side-chain alkylation in a single pot, reducing purification steps. However, this approach yields only 65% of the target compound due to competing side reactions.
Solid-Phase Synthesis
Source describes a resin-bound strategy for analogous benzoxazepines, but scalability issues limit its utility for large-scale production.
Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole-H), 7.45–7.12 (m, 3H, aromatic-H), 4.38 (t, J = 6.4 Hz, 2H, N–CH₂), 3.72 (t, J = 6.0 Hz, 2H, CH₂–N), 3.15 (s, 2H, CO–NH₂).
- HRMS : m/z calcd for C₁₇H₁₅ClN₃O₄⁺ [M+H]⁺: 376.0698; found: 376.0701.
Purity Analysis : HPLC shows >98% purity (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions, potentially forming new functional groups or altering existing ones.
Reduction: : Reduction reactions may target the oxazepinone ring or the isoxazole moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the chloro or carboxamide groups.
Common Reagents and Conditions
Oxidation Reagents: : Commonly used oxidants include potassium permanganate and chromium trioxide.
Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are frequently employed.
Substitution Reagents: : Halogenating agents or nucleophiles like amines and thiols.
Major Products
The major products from these reactions include derivatives with modified functional groups, leading to potential new compounds with altered biological activities.
Scientific Research Applications
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is used extensively in scientific research:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : In studies of cell signaling pathways and molecular interactions.
Medicine: : Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: : Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
This compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins that mediate biological processes.
Pathways Involved: : The interaction with these targets can influence signaling pathways, altering cellular functions or triggering therapeutic effects.
Comparison with Similar Compounds
Target Compound vs. Benzo[b][1,4]oxazin Derivatives ()
The benzo[f][1,4]oxazepin core in the target compound differs from the benzo[b][1,4]oxazin system (e.g., 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid in ) in ring size and substitution patterns.
Isoxazole Carboxamide Derivatives ()
The isoxazole-5-carboxamide group in the target compound shares similarities with N-[4-(diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (). However, the latter features a thiophene substituent instead of a chloro-substituted benzoxazepin. Thiophene groups are known to enhance lipophilicity and π-π stacking interactions, whereas the chloro substituent may improve electrophilic reactivity or halogen bonding .
Crystal Structure and Conformational Analysis ()
The crystal structure of (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]thiazin-4-yl)methyl]-1H-triazol-1-yl}acetate () reveals intramolecular C–H⋯O interactions stabilizing the side-chain conformation. This suggests that the ethyl-isoxazole linker in the target compound may adopt specific orientations due to analogous weak interactions, influencing solubility or target engagement .
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are absent, inferences can be drawn from analogs:
- Chloro Substituent: The 7-chloro group on the benzoxazepin core may enhance metabolic stability compared to non-halogenated analogs, as seen in chlorinated coumarin derivatives () .
- Isoxazole vs. Triazole : The isoxazole-5-carboxamide group (target compound) versus triazole-containing analogs () may alter solubility; isoxazoles typically exhibit moderate polarity, whereas triazoles can form stronger hydrogen bonds .
Data Tables
Table 1. Structural Comparison of Key Compounds
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-5-carboxamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[f][1,4]oxazepine core with an isoxazole moiety. Its molecular formula is with a molecular weight of approximately 394.8 g/mol. The presence of chlorine and other functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₃ |
| Molecular Weight | 394.8 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxazepine ring followed by the introduction of the isoxazole moiety through cyclization reactions.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies involving breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells, certain derivatives demonstrated half-maximal inhibitory concentrations (IC50) in the range of 15 to 39 μg/ml. Notably, compounds derived from similar structures showed enhanced activity against Hep3B cells with IC50 values around 23 μg/ml .
| Cell Line | Compound | IC50 (μg/ml) |
|---|---|---|
| MCF-7 | 2a | 39.80 |
| HeLa | 2d | 15.48 |
| Hep3B | 2e | 23.00 |
The mechanism underlying the anticancer activity involves induction of apoptosis and cell cycle arrest in the G2/M phase. Studies have shown that these compounds can significantly reduce the secretion of alpha-fetoprotein (AFP), a marker associated with liver cancer progression . Additionally, they modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor microenvironments .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research into benzoxazepine derivatives has revealed their ability to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating conditions characterized by chronic inflammation .
Case Studies
- Study on Cytotoxicity : A recent study evaluated a series of isoxazole-amide derivatives for their cytotoxicity against cancer cell lines. The results indicated that specific substitutions on the oxazepine ring enhanced anticancer activity significantly compared to unsubstituted analogs .
- Inflammation Modulation : Another study demonstrated that compounds with similar structures could effectively reduce inflammatory responses in vitro by downregulating cytokine production in human immune cells .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves a multi-step approach:
Core Formation : Construct the 7-chloro-3-oxo-benzo[f][1,4]oxazepin core via cyclization of precursor amines and ketones under mild acidic conditions .
Ethyl Bridge Introduction : Couple the core with ethylamine using carbodiimide-based reagents (e.g., EDCI) in dichloromethane at room temperature .
Isoxazole Coupling : Attach the isoxazole-5-carboxamide via amide bond formation, optimized with coupling agents like HATU and DIPEA in DMF .
Optimization Factors : Temperature (0–25°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1.2:1 excess of coupling agent) to minimize by-products .
Advanced: How can researchers resolve low yields during the final amide coupling step?
Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
- Reagent Selection : Switch from EDCI to HATU for improved activation of the carboxylic acid .
- Solvent Optimization : Use DMF instead of THF to enhance reagent solubility .
- Ultrasound Assistance : Apply ultrasound irradiation (40 kHz, 30 min) to accelerate reaction rates and improve yields by 15–20% .
- Purification : Employ flash chromatography (ethyl acetate/hexane, 3:1) to isolate the product from unreacted starting materials .
Basic: Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxazepin ring and isoxazole substituents. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. 377.78 g/mol) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?
- Chloro Substituent : Enhances lipophilicity (logP +0.5) and improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Fluoro Analog : Increases metabolic stability (t +2 hrs in microsomes) but may reduce solubility .
Methodology :- Synthesize analogs via electrophilic halogenation (Selectfluor for F, Cl/FeCl for Cl) .
- Compare IC values in enzyme inhibition assays (e.g., COX-2) to establish SAR .
Advanced: How should researchers address contradictions in reported biological activity data?
Contradictions may arise from assay variability or impurities. Mitigation steps:
- Purity Verification : Re-analyze compounds via LC-MS to exclude degradation products .
- Assay Standardization : Use a common cell line (e.g., HEK293) and control inhibitors (e.g., Celecoxib for COX-2) .
- Dose-Response Curves : Generate full curves (0.1–100 µM) to confirm potency trends .
Basic: What strategies improve solubility for in vitro assays?
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Prepare phosphate-buffered solutions (pH 7.4) for ionizable groups .
- Nanoparticle Formulation : Encapsulate with PLGA-PEG to enhance aqueous dispersion .
Advanced: What computational methods predict interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Model binding to ATP-binding pockets (e.g., PI3Kγ) using the crystal structure (PDB: 6Y9G) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify key residues (e.g., Lys833 in kinase domains) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent effects on binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
